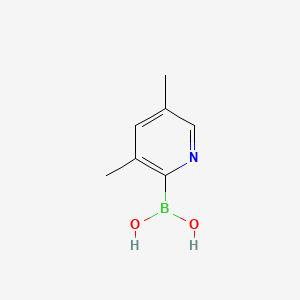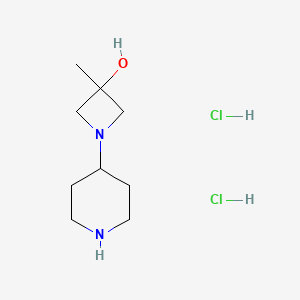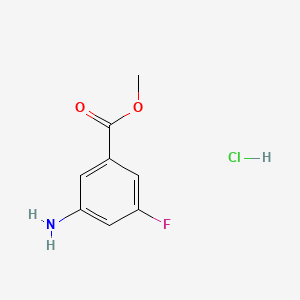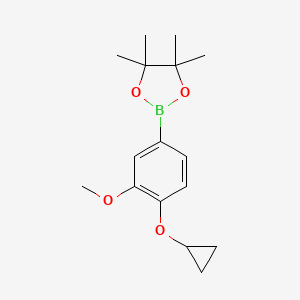![molecular formula C8H10F2O2 B13461423 5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylicacid](/img/structure/B13461423.png)
5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(difluoromethyl)spiro[23]hexane-5-carboxylic acid is a unique organic compound characterized by its spirocyclic structure The spiro[23]hexane moiety is a bicyclic system where two rings share a single carbon atom, and the presence of a difluoromethyl group adds to its chemical distinctiveness
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)spiro[23]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors
Cyclization: The initial step involves the formation of the spirocyclic core. This can be achieved through intramolecular cyclization reactions, often catalyzed by acids or bases.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods
Industrial production of 5-(difluoromethyl)spiro[2.3]hexane-5-carboxylic acid may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(difluoromethyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-(difluoromethyl)spiro[2.3]hexane-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with unique mechanical and chemical properties.
Chemical Biology: The compound can be used as a probe or building block in studying biological processes and pathways.
Industrial Applications: It may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(difluoromethyl)spiro[2.3]hexane-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the spirocyclic core can provide structural rigidity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.3]hexane-5-carboxylic acid: Lacks the difluoromethyl group, making it less chemically diverse.
5-(trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its chemical and biological properties.
5-(methyl)spiro[2.3]hexane-5-carboxylic acid: Contains a methyl group instead of a difluoromethyl group, affecting its reactivity and applications.
Uniqueness
5-(difluoromethyl)spiro[2.3]hexane-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and potential for specific biological interactions. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H10F2O2 |
|---|---|
Molekulargewicht |
176.16 g/mol |
IUPAC-Name |
5-(difluoromethyl)spiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C8H10F2O2/c9-5(10)8(6(11)12)3-7(4-8)1-2-7/h5H,1-4H2,(H,11,12) |
InChI-Schlüssel |
SSUFKZHYYQDGGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC(C2)(C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


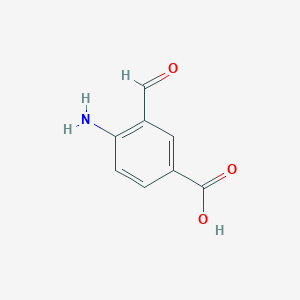
![Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461353.png)
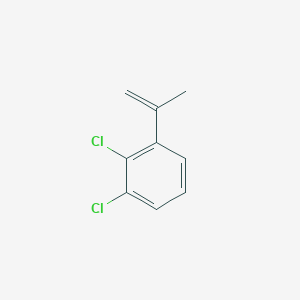
![6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)
![2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13461378.png)
![4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13461383.png)
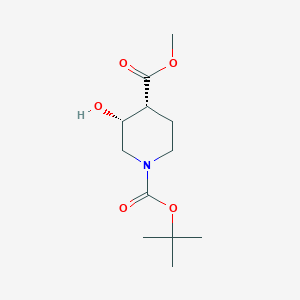
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B13461401.png)
![1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one, bis(trifluoroacetic acid)](/img/structure/B13461405.png)
